molecular formula C20H18F3N3O5S2 B11458966 N-(3,4-dimethoxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

N-(3,4-dimethoxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

Cat. No.: B11458966
M. Wt: 501.5 g/mol
InChI Key: JRGIAIXJIVRCDG-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:

  • The N-(3,4-dimethoxyphenyl) group consists of a nitrogen atom attached to a phenyl ring substituted with two methoxy (OCH₃) groups.
  • The 3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide portion contains a pyrimidine ring with a trifluoromethyl group (CF₃) and a sulfonyl group (SO₂) attached to a propanamide backbone.

Preparation Methods

Synthetic Routes::

    Aromatic Nucleophilic Substitution (SNAr):

    Industrial Production:

Chemical Reactions Analysis

    Oxidation: Compound X can undergo oxidation reactions, converting the sulfur atom in the sulfonyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the trifluoromethyl group may yield a corresponding methyl group.

    Substitution: The phenyl ring can undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH₄), and various acids or bases are used.

    Major Products: These reactions yield derivatives of Compound X with modified functional groups.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore Compound X as a potential drug candidate due to its diverse chemical properties.

    Biological Studies: It may interact with specific protein targets, affecting cellular processes.

    Industry: Its unique structure could find applications in materials science or catalysis.

Mechanism of Action

    Targets: Compound X likely interacts with enzymes, receptors, or other biomolecules.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Other sulfonyl-substituted pyrimidines or phenylamides.

    Uniqueness: Compound X’s trifluoromethyl and thiophene groups set it apart.

Properties

Molecular Formula

C20H18F3N3O5S2

Molecular Weight

501.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide

InChI

InChI=1S/C20H18F3N3O5S2/c1-30-14-6-5-12(10-15(14)31-2)24-18(27)7-9-33(28,29)19-25-13(16-4-3-8-32-16)11-17(26-19)20(21,22)23/h3-6,8,10-11H,7,9H2,1-2H3,(H,24,27)

InChI Key

JRGIAIXJIVRCDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)OC

Origin of Product

United States

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